molecular formula C10H18O2 B1580806 cis-3-Hexenyl isobutyrate CAS No. 41519-23-7

cis-3-Hexenyl isobutyrate

Cat. No.: B1580806
CAS No.: 41519-23-7
M. Wt: 170.25 g/mol
InChI Key: OSMAJVWUIUORGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl isobutyrate typically involves the esterification of cis-3-hexenol with isobutyric acid . This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Cis-3-Hexenyl isobutyrate serves as a model compound in studying esterification and hydrolysis reactions. Its reactivity allows researchers to explore:

  • Oxidation : Formation of cis-3-hexenal or cis-3-hexenoic acid.
  • Reduction : Formation of cis-3-hexenol.
  • Substitution : Formation of various substituted esters or amides .

Biology

The compound plays a significant role in plant-insect interactions due to its presence in plant volatiles. Studies have shown that it can influence:

  • Plant Communication : Understanding how plants respond to environmental stressors.
  • Insect Attraction : Its volatile nature may attract pollinators or repel herbivores .

Medicine

This compound has been investigated for its potential antimicrobial and antioxidant properties , making it relevant for:

  • Therapeutic Applications : Possible use in developing natural preservatives or therapeutic agents against microbial infections .

Flavor and Fragrance Industry

Its fresh aroma makes this compound a popular choice for:

  • Flavoring Agents : Used in food products to impart fruity flavors.
  • Cosmetics and Perfumes : Enhances the sensory experience with its pleasant scent .

Food Preservation

The compound's antimicrobial properties suggest its utility as a natural preservative, providing an alternative to synthetic preservatives while maintaining flavor integrity .

Safety and Regulatory Aspects

This compound has undergone various safety assessments to evaluate its toxicity and potential health effects:

  • Genotoxicity : Studies indicate it is not expected to be genotoxic based on read-across data from similar compounds .
  • Skin Sensitization : Evaluated for sensitization potential, showing a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm² .

Case Studies

StudyFocusFindings
RIFM Safety AssessmentToxicity EvaluationFound no significant genotoxic effects; established NESIL for skin sensitization .
Plant Communication ResearchVolatile CompoundsDemonstrated the role of this compound in signaling among plants under stress .
Flavor Profile AnalysisFood Industry ApplicationConfirmed effectiveness as a flavor enhancer in various food products, particularly fruit-flavored items .

Mechanism of Action

The mechanism by which cis-3-Hexenyl isobutyrate exerts its effects involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl salicylate
  • cis-3-Hexenyl benzoate
  • cis-3-Hexenyl 3-methylbutanoate

Comparison: While all these compounds share the cis-3-hexenyl moiety, they differ in their esterifying acids, leading to variations in their chemical properties and applications. For instance, cis-3-Hexenyl acetate is known for its apple-like aroma, whereas cis-3-Hexenyl salicylate has a more floral scent. The unique combination of cis-3-hexenyl and isobutyric acid in cis-3-Hexenyl isobutyrate imparts a distinct fruity and green aroma, making it particularly valuable in the flavor and fragrance industry .

Biological Activity

cis-3-Hexenyl isobutyrate (CAS Registry Number 41519-23-7) is an ester compound known for its fruity and green odor, commonly utilized in the flavor and fragrance industry. Its biological activities have garnered attention due to potential applications in medicine, agriculture, and environmental science. This article reviews the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and role in plant-insect interactions.

This compound is an ester formed from cis-3-hexenol and isobutyric acid. Its molecular structure contributes to its reactivity and interaction with biological systems.

Genotoxicity Assessment

Research has indicated that this compound does not exhibit mutagenic or clastogenic properties. Key findings include:

  • Ames Test : In studies assessing mutagenicity through the Ames test, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating a lack of mutagenic activity similar to its analogs, such as cis-3-hexen-1-yl acetate .
  • In Vitro Chromosome Aberration Study : Human peripheral blood lymphocytes treated with this compound showed no statistically significant increases in chromosomal aberrations at concentrations up to 1703 μg/mL, both with and without metabolic activation .

These findings suggest that this compound does not pose a genotoxic risk under the tested conditions.

Antimicrobial Activity

This compound has been explored for its potential antimicrobial properties:

  • Mechanism of Action : The compound may inhibit microbial growth through interactions with cellular membranes or by disrupting metabolic pathways, although specific mechanisms remain under investigation.
  • Research Findings : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in food preservation and as a natural antimicrobial agent.

Role in Plant-Insect Interactions

This compound plays a significant role in plant-insect interactions:

  • Volatile Emission : It is released by plants as a volatile organic compound (VOC) during herbivore attacks, serving as an alarm signal to nearby plants and attracting natural predators of herbivores .
  • Ecological Implications : This compound enhances plant defense mechanisms by mediating indirect plant defenses, which could be harnessed for sustainable agricultural practices.

Study on Volumetric Dilation

A study investigated the volumetric dilation of various esters, including this compound. The findings provided insights into the physical properties of the compound under different conditions, contributing to its understanding in both chemical and biological contexts .

Gas-phase Kinetics

Research on the gas-phase kinetics of cis-3-hexenyl esters revealed their reaction rates with hydroxyl (OH) radicals. This study underscores the atmospheric implications of these compounds and their reactivity profiles, which can influence environmental chemistry .

Comparative Analysis

To better understand the distinct biological activities of this compound compared to similar compounds, a comparative analysis was conducted:

CompoundOdor ProfileGenotoxicityAntimicrobial ActivityPlant Defense Role
This compound Fruity & GreenNon-mutagenicModerateYes
cis-3-Hexenyl Acetate Strong GreenNon-mutagenicLowYes
cis-3-Hexenyl Butyrate FruityNon-mutagenicModerateYes

This table illustrates that while all compounds share non-mutagenic properties, their roles in antimicrobial activity and plant defense mechanisms vary.

Properties

CAS No.

41519-23-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-3-enyl 2-methylpropanoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

OSMAJVWUIUORGC-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)C

Canonical SMILES

CCC=CCCOC(=O)C(C)C

density

0.882-0.885

Key on ui other cas no.

57859-47-9

physical_description

Colourless liquid;  fruity, nutty aroma

solubility

insoluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-3-Hexenyl isobutyrate primarily known for?

A1: this compound is primarily recognized for its aroma contribution. Research has identified it as a key aroma component in various fruits, including new strains of Chaenomeles. [] Its presence contributes to the characteristic fruity fragrance of these fruits, making it a compound of interest for the food and flavor industry.

Q2: Is there any research on the physical properties of this compound?

A2: Yes, studies have investigated the density and viscosity of this compound at various temperatures. [] This research provides valuable data for understanding its physical behavior under different conditions, which is important for applications in flavor and fragrance formulation and potentially other industrial processes.

Q3: Has this compound been assessed for safety in any specific context?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the compound's relevance to the fragrance industry and the importance of understanding its safety profile for its applications.

Q4: Can this compound be incorporated into materials beyond food and fragrances?

A4: Interestingly, there is research exploring the use of this compound in the development of electrically conductive textile fibers. [] While the exact role of this compound within the fiber composition is not detailed in the abstract, its inclusion suggests potential applications beyond its traditional use as a flavor and fragrance compound.

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